molecular formula C8H12F3NO B13332855 (3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine

(3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine

Katalognummer: B13332855
Molekulargewicht: 195.18 g/mol
InChI-Schlüssel: PJNJRVVUSZCYHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(Trifluoromethyl)-7-oxabicyclo[221]heptan-2-yl)methanamine is a complex organic compound featuring a trifluoromethyl group, an oxabicycloheptane ring, and a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine typically involves multiple steps, starting with the formation of the oxabicycloheptane ring. One common method involves the [2+2] cycloaddition of cyclopentene derivatives, followed by functionalization to introduce the trifluoromethyl group and the methanamine group . The reaction conditions often require the use of photochemistry and specific catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the methanamine group can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of (3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine lies in its combination of a trifluoromethyl group with an oxabicycloheptane ring and a methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H12F3NO

Molekulargewicht

195.18 g/mol

IUPAC-Name

[3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine

InChI

InChI=1S/C8H12F3NO/c9-8(10,11)7-4(3-12)5-1-2-6(7)13-5/h4-7H,1-3,12H2

InChI-Schlüssel

PJNJRVVUSZCYHA-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(C(C1O2)CN)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.